2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Description
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a mandelic acid derivative featuring a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a difluoromethoxy (-OCF2H) group at position 5. Mandelic acid (α-hydroxybenzeneacetic acid) is a well-studied compound with a hydroxyl group on the α-carbon of the acetic acid side chain, contributing to its chiral center and biological relevance .
Properties
IUPAC Name |
2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVAUDUHBUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves multiple steps, including difluoromethylation and chlorination reactions. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize advanced difluoromethylation techniques . These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of continuous flow reactors and automated systems helps in maintaining the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used depending on the specific reaction requirements.
Substitution Reagents: Nucleophilic and electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds and the study of biological processes.
Pharmaceutical Development: The compound is valuable for studying drug interactions and developing new medications.
Biological Research: It is used to investigate the effects of difluoromethoxy groups on biological systems.
Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and selectivity . The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural analogs of 2,3-dichloro-5-(difluoromethoxy)mandelic acid, highlighting substituent patterns and molecular properties inferred from available evidence:
Functional Implications
- Acidity : The electron-withdrawing Cl and -OCF2H substituents in this compound lower the pKa of the α-hydroxyl group compared to mandelic acid, enhancing its solubility in basic environments. This contrasts with 3-(trifluoromethyl)mandelic acid, where the -CF3 group exerts a stronger electron-withdrawing effect .
- Stereochemical Effects : Unlike phenylacetic acid derivatives (e.g., ), mandelic acid analogs retain the α-hydroxyl group, which is critical for chiral recognition in biological systems .
Biological Activity
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of chlorine and difluoromethoxy groups, which are believed to contribute to its biological activity. The molecular formula is CHClFO.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially leading to modulation of biochemical pathways. These interactions may result in anti-inflammatory , antimicrobial , and anticancer effects.
Biological Activity Overview
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Therapeutic Applications : Potential applications include treatment for inflammatory diseases and infections.
Data Table: Comparative Biological Activities
The following table summarizes findings related to the biological activity of this compound compared to related compounds.
| Compound Name | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| This compound | Anti-inflammatory, antimicrobial | Enzyme inhibition, receptor modulation | |
| 2,4-Dichloromandelic acid | Mild anti-inflammatory | Unknown | |
| 3-(Difluoromethoxy)mandelic acid | Limited activity reported | Unknown |
Case Studies and Research Findings
- Study on Enzyme Interaction : A study highlighted that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : In vitro experiments demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests potential therapeutic benefits in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and functional group substitution. For example, chlorination steps may use reagents like chlorine gas or hypochlorite under controlled pH (e.g., pH 10–10.2) to avoid over-halogenation . Fluorination via difluoromethoxy introduction could employ nucleophilic substitution with fluorinated alcohols or electrophilic fluorinating agents. Solvent choice (e.g., ethanol, dioxane) and catalysts (e.g., AlCl₃) are critical for regioselectivity and minimizing byproducts . Purification via recrystallization or chromatography ensures high purity.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the difluoromethoxy group shows distinct splitting patterns due to fluorine coupling .
- HPLC-MS : Quantifies purity and detects trace impurities. Reverse-phase columns with acidic mobile phases (e.g., 0.1% formic acid) enhance separation .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, particularly for chiral centers .
Q. How can researchers detect and quantify this compound in biological matrices like urine or serum?
- Methodological Answer : Acid hydrolysis (10 N H₂SO₄) followed by derivatization with zinc reduces interfering metabolites (e.g., phenylglyoxylic acid) to mandelic acid derivatives . Liquid-liquid extraction (ethyl acetate) and analysis via GC-MS or LC-MS/MS provide sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Advanced Research Questions
Q. How does stereochemistry at the mandelic acid core influence the biological activity or metabolic fate of this compound?
- Methodological Answer : Enantiomers exhibit differential binding to enzymes or receptors. Chiral separation via diastereomeric salt crystallization (e.g., using (R)-α-methylbenzylamine) or enzymatic resolution (lipases) isolates enantiomers . Activity assays (e.g., enzyme inhibition kinetics) and metabolic studies (isotope tracing) compare enantiomer-specific effects. ECD spectroscopy below 190 nm resolves electronic transitions linked to chirality .
Q. What strategies can mitigate competing pathways in microbial biosynthesis of halogenated mandelic acid derivatives?
- Methodological Answer : Engineered S. cerevisiae strains with feedback-resistant chorismate mutase (PheAfbr) increase phenylalanine flux, reducing hydroxymandelic acid byproducts . Subcellular compartmentalization (mitochondria/peroxisomes) localizes pathway enzymes (e.g., hydroxymandelate synthase) to minimize cross-talk with tyrosine biosynthesis . Directed evolution of HmaS enzymes improves substrate specificity for halogenated precursors .
Q. How do halogen substituents (Cl, F) affect the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : Chlorine increases acidity (pKa shifts) and stabilizes intermediates in nucleophilic reactions. Fluorine enhances metabolic stability via C-F bond strength .
- Solid-State Analysis : SEM reveals halogen-driven crystal habit changes (e.g., blocky vs. irregular morphology) .
- Computational Modeling : DFT calculations predict substituent effects on reaction pathways (e.g., SNAr vs. free-radical mechanisms) .
Q. What advanced spectroscopic methods resolve the electronic structure of this compound enantiomers?
- Methodological Answer : Synchrotron radiation electronic circular dichroism (SRECD) captures vacuum-UV transitions (160–190 nm), providing enantiomer-specific spectral fingerprints . Anisotropy spectroscopy quantifies differential absorption (g-factor) for chiral discrimination. TDDFT simulations validate experimental spectra and assign transitions to molecular orbitals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
